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Compound of Interest

Compound Name: N-Nitroso Fluoxetine

Cat. No.: B8145674

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the U.S. Food and Drug
Administration's (FDA) regulatory framework concerning N-Nitroso Fluoxetine, a nitrosamine
drug substance-related impurity (NDSRI). This document outlines the current acceptable intake
limits, details the analytical methodologies for its detection and quantification, and presents a
logical workflow for risk assessment and mitigation as recommended by the FDA.

Introduction to Nitrosamine Impurities

Nitrosamine impurities are a class of compounds with the chemical structure RIN(-R2)-N=0.
Many are classified as probable or possible human carcinogens, prompting stringent regulatory
oversight.[1][2] Their presence in pharmaceuticals can arise from various sources, including
synthesis pathways of the active pharmaceutical ingredient (API), degradation of the drug
substance, or interactions with excipients during the manufacturing and storage of the drug
product.[3][4] The FDA, along with other global regulatory agencies, has established guidelines
to control the presence of these impurities in human drugs to ensure patient safety.[1]

FDA Regulatory Framework for Nitrosamine
Impurities

The FDA's approach to controlling nitrosamine impurities is articulated in several key guidance
documents, primarily the "Control of Nitrosamine Impurities in Human Drugs" and the
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"Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities
(NDSRIs)". These documents recommend a risk-based approach for manufacturers to identify,
assess, and mitigate the presence of nitrosamine impurities.

The core tenets of the FDA's guidance include:

» Risk Assessment: Manufacturers are expected to conduct comprehensive risk assessments
to evaluate the potential for nitrosamine formation in their drug products. This includes a
thorough review of the APl and drug product manufacturing processes.

o Confirmatory Testing: If a risk of nitrosamine presence is identified, confirmatory testing using
sensitive and validated analytical methods is required.

e Mitigation and Control: Should nitrosamine impurities be detected, manufacturers must
implement strategies to reduce their levels to or below the acceptable intake (Al) limit.

The FDA has set a deadline of August 1, 2025, for manufacturers to conclude confirmatory
testing for NDSRIs and submit any necessary changes to their drug applications.

Quantitative Limits for N-Nitroso Fluoxetine

The FDA establishes acceptable intake (Al) limits for nitrosamines, which represent a level of
exposure with a negligible cancer risk over a lifetime. For N-Nitroso Fluoxetine, the FDA has
provided specific guidance.

Table 1: FDA Acceptable Intake (Al) Limits for N-Nitroso Fluoxetine

Recommended
Impurity Name  CAS Number Al Limit Type Al Limit Basis for Limit
(ng/day)
N-Nitroso ) Read-across
) 150494-06-7 Interim 142
Fluoxetine from a surrogate

Source: FDA, CDER Nitrosamine Impurity Acceptable Intake Limits.
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The interim Al limit is established to avoid potential drug shortages while manufacturers work to
fully implement control strategies. It is important to note that these limits are subject to change
as more data becomes available.

Experimental Protocols for N-Nitroso Fluoxetine
Detection and Quantification

The accurate detection and quantification of N-Nitroso Fluoxetine at trace levels require
highly sensitive and specific analytical methodologies. The FDA and other organizations have
published methods primarily based on liquid chromatography-mass spectrometry (LC-MS).

The most common techniques for nitrosamine analysis are Liquid Chromatography with
tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS).
These methods offer the necessary sensitivity and selectivity to detect and quantify
nitrosamines at the parts-per-billion (ppb) level.

A general sample preparation workflow for fluoxetine tablets is as follows:

Homogenize a representative sample of the drug product.
» Accurately weigh approximately 50 mg of the homogenized sample into a centrifuge tube.

¢ Add a suitable solvent, such as a mixture of acetonitrile and water, to extract the N-Nitroso
Fluoxetine.

» Vortex the sample and sonicate for a specified period (e.g., 10 minutes) to ensure complete
extraction.

¢ Centrifuge the sample to separate the solid excipients.

 Filter the supernatant through a membrane filter (e.g., 0.22 um) into an HPLC vial for
analysis.

The following is an example of a published LC-MS/MS method for the determination of N-
Nitroso Fluoxetine.

Table 2: Example LC-MS/MS Method Parameters
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Parameter

Condition

Liquid Chromatography

Column

C18, e.g., 4.6 mm x 150 mm, 3.5 pm

Mobile Phase A

Aqueous buffer with formic acid

Mobile Phase B

Acetonitrile with formic acid

A time-based gradient from high aqueous to

Gradient

high organic
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 pL

Mass Spectrometry

lonization Mode

Electrospray lonization (ESI), Positive Mode

lon Source Temperature

500°C

Detection Mode

Multiple Reaction Monitoring (MRM)

Precursor lon (m/z)

Specific to N-Nitroso Fluoxetine

Product lon (m/z)

Specific to N-Nitroso Fluoxetine

Note: These parameters are illustrative and may require optimization based on the specific

instrumentation and laboratory conditions.

Diagrams and Workflows

The following diagram illustrates the logical steps manufacturers should follow for the risk

assessment, confirmatory testing, and mitigation of nitrosamine impurities in their drug

products, in accordance with FDA guidance.
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Phase 1: Risk Assessment
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. J

Report findings
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Implement Corrective and
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(e.g., process modification)

Click to download full resolution via product page

Caption: FDA Recommended Workflow for Nitrosamine Impurity Assessment.
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While the specific genotoxic pathway of N-Nitroso Fluoxetine is not extensively detailed in the
public domain, the general mechanism for many nitrosamines involves metabolic activation to
form reactive electrophilic species that can interact with DNA.

N-Nitroso Fluoxetine R Metabolic Activation Reactive Electrophilic Formation of DNA Damage and Potential for
(Pro-carcinogen) (e.g., CYP450 enzymes) Intermediate DNA Adducts Mutation Carcinogenesis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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